Grassofermata

描述

Structure

3D Structure

属性

IUPAC Name |

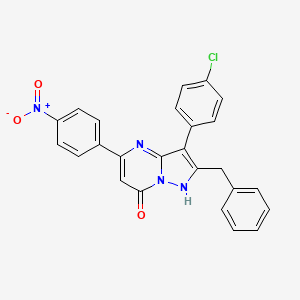

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGBVWGARJOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Grassofermata: A Deep Dive into its Mechanism of Action as a Selective FATP2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Grassofermata has emerged as a promising small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of long-chain fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on FATP2, its impact on cellular fatty acid uptake, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of metabolic disease, oncology, and other areas where FATP2 is a relevant therapeutic target.

Introduction

Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is an integral membrane protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane. FATP2 is highly expressed in the liver and kidney. Dysregulation of FATP2 activity has been implicated in various pathologies, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the progression of certain cancers. This has positioned FATP2 as an attractive therapeutic target for the development of novel inhibitors.

This compound, also known as CB5, is a potent and selective inhibitor of FATP2. This document will explore the intricate details of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound on FATP2

This compound exerts its inhibitory effect on FATP2 through a non-competitive mechanism.[1][2] This indicates that this compound does not directly compete with fatty acids for the same binding site on the FATP2 protein. Instead, it is hypothesized to bind to an allosteric site, inducing a conformational change in the protein that ultimately hinders its ability to transport LCFAs.

The inhibition by this compound is specific to long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are known to cross the cell membrane primarily through diffusion.[1][2] This specificity underscores the targeted nature of this compound's action on FATP2-mediated transport.

Figure 1: this compound's non-competitive inhibition of FATP2-mediated fatty acid transport.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cell lines that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.

| Cell Line | Description | IC50 (µM) | Reference(s) |

| HepG2 | Human hepatocellular carcinoma | 8 - 11 | [1][2] |

| Caco-2 | Human epithelial colorectal adenocarcinoma | 8 - 11 | [1][2] |

| INS-1E | Rat insulinoma | 8.3 | [3] |

| C2C12 | Mouse myoblast | 10.6 | [3] |

| Human Adipocytes | Primary cells | 58.2 | [2][3] |

Table 1: IC50 Values of this compound in Various Cell Lines.

The significantly higher IC50 value in human adipocytes, which predominantly express FATP1 and FATP4, further supports the selectivity of this compound for FATP2.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog

This assay is fundamental for quantifying the inhibitory effect of this compound on FATP2-mediated fatty acid uptake.

Figure 2: Experimental workflow for the in vitro fatty acid uptake assay.

Protocol:

-

Cell Seeding: Seed FATP2-expressing cells, such as HepG2 or Caco-2, in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) in serum-free media for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

Fatty Acid Addition: Prepare a solution of the fluorescent long-chain fatty acid analog, C1-BODIPY-C12, complexed with fatty acid-free bovine serum albumin (BSA). Add this solution to the wells to initiate the uptake.

-

Fluorescence Measurement: Immediately begin measuring the intracellular fluorescence using a microplate reader at an excitation/emission wavelength of approximately 485/515 nm. Readings can be taken kinetically over a period of 5-15 minutes.

-

Quenching: After the kinetic read, add a quencher solution, such as Trypan Blue, to eliminate any extracellular fluorescence signal.

-

Data Analysis: Determine the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Plot the rate of uptake against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Assessment of Fatty Acid Absorption

This protocol describes a mouse model used to evaluate the in vivo efficacy of this compound in inhibiting intestinal fatty acid absorption.

Protocol:

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

-

Fasting: Fast the mice for 12 hours with free access to water.

-

Inhibitor Administration: Administer this compound (e.g., 300 mg/kg) or vehicle (e.g., flaxseed oil) to the mice via oral gavage.[3]

-

Lipoprotein Lipase Inhibition: To prevent the systemic clearance of absorbed fatty acids, inject the mice intraperitoneally with tyloxapol (500 mg/kg).[3]

-

Labeled Fatty Acid Administration: One hour after this compound administration, give the mice a bolus of flaxseed oil containing 13C-labeled oleate (500 mg/kg) via oral gavage.[3]

-

Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 2, and 6 hours) post-oleate administration.[3]

-

Analysis: Extract lipids from the plasma and analyze the levels of 13C-oleate using mass spectrometry.

-

Data Interpretation: A reduction in the plasma levels of 13C-oleate in the this compound-treated group compared to the vehicle group indicates inhibition of intestinal fatty acid absorption.[3]

Signaling Pathways and Cellular Consequences

By inhibiting FATP2-mediated fatty acid uptake, this compound can modulate various downstream signaling pathways and cellular processes. In conditions of lipid overload, such as in NAFLD, excessive fatty acid influx can lead to lipotoxicity, oxidative stress, and inflammation. By blocking this initial step, this compound has the potential to mitigate these detrimental effects.

Figure 3: Cellular consequences of FATP2 inhibition by this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of FATP2 that functions through a non-competitive mechanism. Its ability to potently block the uptake of long-chain fatty acids in relevant cell types and in vivo models makes it a valuable tool for studying the role of FATP2 in health and disease. Furthermore, the detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the therapeutic potential of this compound and to develop next-generation FATP2 inhibitors for a range of clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Grassofermata in the Prevention of Lipotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipotoxicity, the pathological consequence of ectopic lipid accumulation in non-adipose tissues, is a key driver in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The transport of fatty acids into cells is a critical and regulated process, presenting a viable therapeutic target. Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a promising agent in the prevention of lipotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Lipotoxicity and the Role of FATP2

Chronically elevated levels of circulating free fatty acids (FFAs) can overwhelm the storage capacity of adipose tissue, leading to their uptake and accumulation in non-adipose tissues like the liver, pancreas, and muscle. This ectopic lipid accumulation disrupts cellular function and triggers a cascade of detrimental events, collectively termed lipotoxicity, which includes endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[1]

Fatty Acid Transport Proteins (FATPs) are a family of proteins that facilitate the uptake of long-chain fatty acids across the plasma membrane. FATP2, in particular, is highly expressed in the liver and intestine, playing a significant role in the absorption and subsequent metabolic fate of dietary fats.[2] Increased expression and activity of FATP2 are associated with the development of fatty liver disease.[2] Therefore, the inhibition of FATP2 presents a targeted approach to mitigate the influx of fatty acids into metabolically sensitive tissues, thereby preventing the onset of lipotoxicity.

This compound: A Specific Inhibitor of FATP2

This compound is a potent and specific inhibitor of FATP2-mediated fatty acid transport.[2][3] Its inhibitory action is non-competitive and specific for long and very-long-chain fatty acids, with significantly less effect on medium-chain fatty acids, which are primarily transported by passive diffusion.[3] By blocking FATP2, this compound effectively reduces the intracellular accumulation of lipids in cell types that are susceptible to lipotoxicity, such as hepatocytes and pancreatic β-cells.[3]

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting fatty acid uptake and protecting against lipotoxicity has been quantified in various in vitro models.

Table 1: IC50 Values for this compound Inhibition of Fatty Acid Uptake

| Cell Line | Cell Type Model | IC50 (µM) | Reference |

| HepG2 | Hepatocyte | 8-11 | [3] |

| Caco-2 | Enterocyte | 8-11 | [3] |

| INS-1E | Pancreatic β-cell | 8.3 | [3] |

| C2C12 | Myocyte | 10.6 | [3] |

| Human Adipocytes | Adipocyte | 58.2 | [3] |

The higher IC50 in adipocytes is advantageous, as it suggests that this compound is less likely to interfere with the safe storage of fat in adipose tissue.[3]

Table 2: Protective Effects of this compound against Palmitate-Induced Lipotoxicity

| Cell Line | Parameter Measured | Treatment | Result | Reference |

| HepG2 | Lipid Accumulation | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent reduction in lipid accumulation | [3] |

| HepG2 | Nuclear Fragmentation (Apoptosis) | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent decrease in nuclear fragmentation | [3] |

| INS-1E | Lipid Accumulation | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent reduction in lipid accumulation | [3] |

| INS-1E | Nuclear Fragmentation (Apoptosis) | Palmitate (0-500 µM) +/- this compound (0-50 µM) | Dose-dependent decrease in nuclear fragmentation | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Preventing Lipotoxicity

Caption: this compound inhibits FATP2, preventing lipotoxicity.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating this compound's effects.

Detailed Experimental Protocols

Fatty Acid Uptake Assay

This protocol is adapted from methodologies used in the characterization of FATP inhibitors.[3]

Objective: To quantify the inhibition of long-chain fatty acid uptake by this compound.

Materials:

-

HepG2 cells (or other relevant cell line)

-

96-well, black, clear-bottom microplates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

C1-BODIPY-C12 (fluorescent fatty acid analog)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

This compound

-

Trypan Blue

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24-48 hours until they reach approximately 80-90% confluency.

-

Serum Starvation: Gently wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 1-2 hours at 37°C.

-

Compound Incubation: Prepare serial dilutions of this compound in serum-free DMEM. Remove the starvation medium and add the this compound solutions to the respective wells. Incubate for 1 hour at 37°C.

-

Fatty Acid Uptake: Prepare the C1-BODIPY-C12/BSA complex by mixing C1-BODIPY-C12 with fatty acid-free BSA in serum-free DMEM to a final concentration of 2.5-10 µM. Add the fluorescent fatty acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 5-10 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.

-

Quenching: After the kinetic read, add Trypan Blue to each well to quench the extracellular fluorescence.

-

Data Analysis: Calculate the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Palmitate-Induced Lipotoxicity and Lipid Accumulation Assay

This protocol is based on established methods for inducing and assessing lipotoxicity in vitro.[4][5]

Objective: To assess the protective effect of this compound against palmitate-induced lipid accumulation and cell death.

Materials:

-

HepG2 cells

-

24-well plates

-

DMEM with 10% FBS

-

Palmitic acid

-

Fatty acid-free BSA

-

This compound

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Nile Red staining solution

-

DAPI staining solution

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with varying concentrations of palmitic acid (complexed with BSA) with or without different concentrations of this compound for 24 hours.

-

Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Nile Red Staining: Wash the fixed cells with PBS and then incubate with Nile Red staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature in the dark.

-

DAPI Staining: Wash the cells with PBS and then counterstain with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to visualize the nuclei.

-

Imaging and Quantification: Wash the cells with PBS and acquire images using a fluorescence microscope. Quantify the intracellular lipid accumulation by measuring the fluorescence intensity of Nile Red per cell. Assess nuclear morphology (fragmentation) from the DAPI staining as an indicator of apoptosis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of metabolic diseases driven by lipotoxicity. Its specific, non-competitive inhibition of FATP2 in key metabolic tissues effectively reduces the cellular uptake of excess fatty acids, thereby preventing the downstream cellular stress and apoptosis that characterize lipotoxicity. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other FATP2 inhibitors as a novel class of therapeutics for metabolic disorders.

References

- 1. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Palmitate induces fat accumulation by activating C/EBPβ-mediated G0S2 expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

The Discovery and Synthesis of Grassofermata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grassofermata, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids into cells. Its discovery has opened new avenues for therapeutic intervention in metabolic diseases associated with lipotoxicity, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover inhibitors of human FATP2.[1][2][3] The screening utilized a novel yeast-based assay, a powerful tool for studying eukaryotic protein function in a simplified and genetically tractable system.

High-Throughput Screening Assay

The primary HTS employed a strain of Saccharomyces cerevisiae engineered to be deficient in its endogenous fatty acid transport protein (fat1Δ) and acyl-CoA synthetase (faa1Δ).[4] This "humanized" yeast was then transformed to express human FATP2, making fatty acid uptake dependent on the activity of the human protein.

A fluorescently labeled long-chain fatty acid analog, C1-BODIPY-C12, was used as a reporter for fatty acid uptake.[1][5][6] The assay measured the intracellular accumulation of this fluorescent probe in a 96-well or 384-well plate format. A library of over 100,000 diverse small molecules was screened for their ability to inhibit the uptake of C1-BODIPY-C12.[1][2] Compounds that significantly reduced intracellular fluorescence were identified as potential FATP2 inhibitors. This compound, initially designated as CB5, emerged as a promising hit from this screen.[7][8]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.[9][10][11][12][13] The general strategy involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester.

Proposed Synthetic Pathway

The synthesis of this compound likely involves the following key steps:

-

Synthesis of the Aminopyrazole Intermediate: The synthesis would begin with the preparation of a 3-amino-4-substituted pyrazole.

-

Synthesis of the β-Ketoester Intermediate: A β-ketoester containing the nitrophenyl moiety would be synthesized separately.

-

Cyclocondensation Reaction: The aminopyrazole and β-ketoester intermediates would then be reacted together under appropriate conditions (e.g., heating in a suitable solvent with a catalyst) to form the pyrazolo[1,5-a]pyrimidine core.

-

Functional Group Manipulation: Subsequent steps might involve the introduction of the benzyl and chlorophenyl groups at the appropriate positions.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibitory activity against FATP2-mediated fatty acid uptake. Its biological effects have been characterized in various cell lines and in vivo models.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified in several cell lines relevant to metabolic diseases. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.

| Cell Line | Cell Type | Target FATP | IC50 (µM) | Reference |

| HepG2 | Human Hepatocyte | FATP2 | ~5 | [2] |

| Caco-2 | Human Enterocyte | FATP2 | ~3 | [2] |

| C2C12 | Mouse Myoblast | FATP2 | 10.6 | [7] |

| INS-1E | Rat Pancreatic β-cell | FATP2 | 8.3 | [7] |

| Human Adipocytes | Human Fat Cell | FATP1/FATP4 | 58.2 | [7] |

Table 1: IC50 values of this compound for inhibition of fatty acid uptake in various cell lines.

Mechanism of Inhibition

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of FATP2.[8] This suggests that this compound does not bind to the same site as the fatty acid substrate but rather to an allosteric site on the FATP2 protein, thereby reducing its transport activity.

In Vivo Efficacy

The ability of this compound to inhibit fatty acid absorption in a living organism was demonstrated in a mouse model. Oral administration of this compound was shown to significantly reduce the absorption of ¹³C-labeled oleate from the gut into the bloodstream, confirming its potential as an orally active therapeutic agent.

Experimental Protocols

High-Throughput Screening for FATP2 Inhibitors

-

Yeast Strain: Saccharomyces cerevisiae strain fat1Δfaa1Δ expressing human FATP2.

-

Assay Principle: Measurement of the uptake of the fluorescent fatty acid analog C1-BODIPY-C12.

-

Protocol:

-

Yeast cells are cultured to mid-log phase and seeded into 96- or 384-well plates.

-

Test compounds from a chemical library are added to the wells.

-

After a pre-incubation period, C1-BODIPY-C12 is added to each well.

-

The plates are incubated to allow for fatty acid uptake.

-

Intracellular fluorescence is measured using a plate reader. A quenching agent is used to reduce extracellular fluorescence.

-

Compounds that cause a significant decrease in fluorescence are identified as hits.

-

In Vivo Fatty Acid Uptake Inhibition Assay in Mice

-

Animal Model: Male C57BL/6 mice.

-

Test Article: this compound formulated in a suitable vehicle (e.g., flaxseed oil).

-

Protocol:

-

Mice are fasted overnight.

-

A single oral dose of this compound or vehicle control is administered by gavage.

-

After a set period (e.g., 1 hour), a bolus of ¹³C-labeled oleic acid is administered orally.

-

Blood samples are collected at various time points post-oleate administration.

-

The concentration of ¹³C-labeled oleate in the plasma is determined by mass spectrometry.

-

A reduction in the plasma concentration of the labeled fatty acid in the this compound-treated group compared to the control group indicates inhibition of absorption.

-

Conclusion

This compound is a significant discovery in the field of metabolic disease research. As a specific, non-competitive inhibitor of FATP2, it provides a valuable tool for studying the role of fatty acid transport in various physiological and pathological processes. Its demonstrated in vivo efficacy in inhibiting fatty acid absorption highlights its potential as a lead compound for the development of novel therapeutics for diseases driven by lipotoxicity. Further research into its synthesis, optimization of its pharmacological properties, and extensive preclinical and clinical evaluation are warranted to fully realize its therapeutic potential.

References

- 1. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. core.ac.uk [core.ac.uk]

- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Grassofermata: A Small Molecule Inhibitor of SLC27A2/FATP2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronically elevated levels of circulating fatty acids are significant contributors to the pathogenesis of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The cellular uptake of these fatty acids is a regulated process mediated by transport proteins, among which Solute Carrier Family 27 Member 2 (SLC27A2), also known as Fatty Acid Transport Protein 2 (FATP2), is a key player, particularly in the liver and small intestine.[1][2] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate the cellular lipid overload and subsequent lipotoxicity that drive these disease states. This technical guide provides a comprehensive overview of Grassofermata (also known as CB5), a small molecule inhibitor of FATP2.[3][4] We detail its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize its functional context through signaling and workflow diagrams.

Introduction to SLC27A2 (FATP2)

SLC27A2 is a bifunctional integral membrane protein that facilitates the transport of long-chain and very long-chain fatty acids across the plasma membrane.[1][2] This transport is tightly coupled to the activation of fatty acids through their esterification to coenzyme A (CoA), a process termed vectorial acylation.[1] This immediate activation traps the fatty acid intracellularly and primes it for downstream metabolic pathways, such as beta-oxidation or incorporation into complex lipids.[2][5] FATP2 is highly expressed in the liver and small intestine, positioning it as a critical gatekeeper for dietary fat absorption and hepatic fatty acid uptake.[1][6] Dysregulation of FATP2 activity is implicated in diseases associated with lipid overload.[7]

This compound: A Specific SLC27A2 Inhibitor

This compound, with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2-mediated fatty acid transport.[1][4] It specifically blocks the uptake of long-chain and very long-chain fatty acids.[3][8] Conversely, it does not affect the transport of medium-chain fatty acids, which are understood to enter cells primarily through passive diffusion.[3][8]

Mechanism of Action

Kinetic analyses have demonstrated that this compound acts as a non-competitive inhibitor of fatty acid transport.[3][7] This indicates that this compound binds to FATP2 at an allosteric site, distinct from the fatty acid binding site. This binding event reduces the catalytic efficiency of the transporter without preventing the substrate (fatty acid) from binding.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and differential activity.

| Cell Line | Tissue Model | Predominant FATP Isoform(s) | This compound IC50 (µM) | Reference |

| INS-1E | Pancreatic β-cells | FATP2 | 8.3 | [3] |

| C2C12 | Muscle cells | FATP2 | 10.6 | [3] |

| HepG2 | Liver hepatocytes | FATP2 | 6.3 ± 0.9 | [7] |

| Human Adipocytes | Adipose tissue | FATP1, FATP4 | 58.2 | [3] |

Table 1: Summary of this compound IC50 values in various cell models. The higher IC50 in human adipocytes suggests a degree of selectivity for FATP2 over other isoforms like FATP1 and FATP4, which is advantageous as adipose tissue is a primary site for safe lipid storage.[3]

Key Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its efficacy, mechanism, and physiological effects.

In Vitro Fatty Acid Uptake Inhibition Assay

This assay quantifies the ability of this compound to block fatty acid import into cultured cells.

-

Cell Culture:

-

Reagents:

-

This compound (from ChemBridge Corporation) dissolved in a suitable solvent (e.g., DMSO).

-

Fluorescent fatty acid analogs such as C1-BODIPY-C12 or BODIPY-FL-C16 (from Molecular Probes®).[3]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+).

-

-

Procedure:

-

Cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

A fluorescent fatty acid analog (e.g., 2.5–10 µM C1-BODIPY-C12) is added to each well.[3]

-

Uptake is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C.

-

The reaction is stopped by washing the cells with ice-cold assay buffer containing a fatty acid-free BSA solution to remove extracellular fluorescence.

-

Intracellular fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The fluorescence data is normalized to the vehicle control.

-

IC50 values are calculated by fitting the dose-response data to a one-site competition model using non-linear regression analysis (e.g., in Prism software).[3]

-

Kinetic Analysis of Inhibition Mechanism

This protocol determines the mode of inhibition (e.g., competitive, non-competitive).

-

Procedure:

-

The fatty acid uptake assay is performed as described above in HepG2 cells.[3]

-

The experiment is set up as a matrix, using multiple fixed concentrations of this compound (e.g., 1.25 µM to 15 µM) and varying the concentration of the fluorescent fatty acid substrate (e.g., 2.5 µM to 10 µM C1-BODIPY-C12).[3]

-

-

Data Analysis:

In Vivo Fatty Acid Absorption Assay

This assay assesses the effect of this compound on the absorption of dietary fats in a mouse model.

-

Animal Model:

-

10-week old C57BL/6 male mice are fasted for 12 hours prior to the experiment.[3]

-

-

Procedure:

-

A baseline blood sample is collected.

-

Mice are administered this compound (e.g., 300 mg/kg) prepared in a vehicle like flaxseed oil, via oral gavage. The control group receives the vehicle alone.[3]

-

Optionally, to inhibit lipoprotein lipase-dependent systemic uptake, mice can be injected with tyloxapol (500 mg/kg, IP).[3]

-

Following this compound administration, a stable isotope-labeled fatty acid, such as [¹³C₁₈]-oleate, is administered by gavage.[3]

-

Blood samples are collected at multiple time points post-administration (e.g., 0.5, 2, and 6 hours).[3]

-

-

Sample Analysis:

-

Plasma is isolated from the blood samples.

-

Lipids are extracted, and fatty acids are converted to fatty acid methyl esters (FAMEs).

-

The abundance of the ¹³C-labeled oleate is quantified relative to endogenous ¹²C-oleate using LC/MS-MS.[3]

-

Separately, plasma concentrations of this compound are measured by LC/MS-MS using an internal standard to assess its pharmacokinetics.[3]

-

-

Data Analysis:

-

The levels of labeled oleate in the plasma over time are compared between the this compound-treated and control groups to determine the extent of absorption inhibition.[3]

-

Visualizing Pathways and Processes

Diagrams created using Graphviz provide clear visual representations of the molecular mechanism, experimental logic, and kinetic relationships.

Caption: SLC27A2-mediated fatty acid transport and its inhibition by this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Caption: Logical diagram of this compound's non-competitive inhibition mechanism.

Therapeutic Potential

By inhibiting FATP2 in key metabolic tissues, this compound has demonstrated significant therapeutic potential.

-

Prevention of Lipotoxicity: In cell culture models of the liver, pancreas, and muscle, this compound protects against lipid accumulation and subsequent cell death (lipoapoptosis) induced by saturated fatty acids like palmitate.[1][3]

-

Treatment of Metabolic Disease: By reducing fatty acid uptake into non-adipose tissues, this compound could serve as a therapeutic for NAFLD and type 2 diabetes.[3]

-

Modulation of Dietary Fat Absorption: The ability of orally administered this compound to decrease the absorption of oleate from the gut in mice highlights its potential to manage conditions exacerbated by high-fat diets.[3][8] Pharmacokinetic studies confirm that the compound is absorbed into circulation, where it can act systemically.[3]

Conclusion

This compound is a well-characterized, specific, and non-competitive small molecule inhibitor of the fatty acid transporter SLC27A2/FATP2. It effectively blocks the uptake of long-chain fatty acids in vitro and reduces dietary fat absorption in vivo.[3] Its ability to protect cells from lipotoxicity provides a strong rationale for its further development as a therapeutic agent for managing metabolic diseases such as NAFLD and type 2 diabetes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.

References

- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene - SLC27A2 [maayanlab.cloud]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Biological Activity of Grassofermata (CB5) as a Fatty Acid Transport Protein 2 Inhibitor

This document provides a detailed overview of the biological activity of Grassofermata, a small molecule inhibitor previously designated as CB5. The primary focus of this guide is its role as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as NAV-2729, is a pyrazolopyrimidine derivative identified as a potent inhibitor of fatty acid uptake.[1][2] Originally designated CB5, it has been characterized as a specific inhibitor of FATP2, a protein implicated in cellular fatty acid transport and activation.[1][3] Dysregulation of fatty acid uptake is associated with various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making FATP2 an attractive therapeutic target.[3][4] this compound has been shown to protect against lipid accumulation and lipotoxicity in various cell models and has demonstrated efficacy in vivo.[1][5]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | [1][2] |

| Alternative Names | NAV-2729, CB5 | [1][6][7] |

| Molecular Formula | C25H17ClN4O3 | [6][7] |

| Molecular Weight | 456.89 g/mol | [7] |

| CAS Number | 419547-11-8 | [6][7] |

Biological Activity: Inhibition of FATP2

This compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[1][3] Its primary biological effect is the reduction of long-chain and very-long-chain fatty acid uptake into cells.[1][2] This inhibition has been demonstrated to be specific, as the transport of medium-chain fatty acids, which occurs via passive diffusion, is not affected.[1][3]

The inhibitory activity of this compound on fatty acid uptake has been quantified across various cell lines, which serve as models for different tissues involved in fatty acid metabolism. The half-maximal inhibitory concentration (IC50) values for the uptake of the fluorescent fatty acid analog C1-BODIPY-C12 are summarized below.

| Cell Line | Model For | IC50 (µM) | Reference |

| HepG2 | Liver | 8.1 - 10.6 | [8] |

| Caco-2 | Intestines | 8.1 - 10.6 | [8] |

| INS-1E | Pancreatic β-cells | 8.3 | [9] |

| C2C12 | Muscle | 10.6 | [9] |

| Human Adipocytes | Adipose Tissue | 58.2 | [9] |

The IC50 values for the inhibition of the very-long-chain fatty acid analog BODIPY FL-C16 are as follows:

| Cell Line | Model For | IC50 (µM) | Reference |

| HepG2 | Liver | 17.3 ± 2.5 | [1] |

| Caco-2 | Intestines | 13.5 ± 1.1 | [1] |

In a mouse model, oral administration of this compound at a dose of 300 mg/kg was shown to decrease the intestinal absorption of 13C-labeled oleate, demonstrating its potential as a therapeutic agent for metabolic diseases.[1][8]

Experimental Protocols

This protocol describes the methodology used to quantify the inhibition of fatty acid uptake by this compound in mammalian cell lines.

-

Cell Culture: Plate mammalian cells (e.g., HepG2, Caco-2, INS-1E, C2C12) in 96-well plates and grow to confluence.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically ranging from 1.25 µM to 15 µM) for a predetermined incubation period.

-

Fatty Acid Analog Incubation: Add a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to the cells at a specific concentration (e.g., 2.5–10 µM).

-

Uptake Measurement: After a defined uptake period, wash the cells to remove excess fatty acid analog.

-

Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

To determine the mechanism of inhibition, the fatty acid uptake assay is performed with varying concentrations of both this compound and the fatty acid analog substrate.

-

Experimental Setup: Use a matrix of concentrations, with this compound concentrations varied along one axis and C1-BODIPY-C12 concentrations along the other.

-

Data Collection: Measure the rate of fatty acid uptake for each combination of inhibitor and substrate concentrations.

-

Kinetic Modeling: Analyze the data using enzyme kinetics software (e.g., SigmaPlot 12) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For this compound, this analysis has confirmed a non-competitive mechanism of inhibition.[1][9]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of FATP2 inhibition by this compound.

Caption: Workflow for characterizing this compound's activity.

Other Reported Biological Activities

While the primary focus of this guide is on FATP2 inhibition, it is noteworthy that this compound has also been identified as a dual inhibitor of Arf1 and Arf6 activation.[10][11] ADP-ribosylation factors (Arfs) are GTP-binding proteins involved in vesicular trafficking and actin cytoskeleton regulation.[11] this compound is reported to block the guanine nucleotide exchange on Arf6, which can reduce cell proliferation in certain cancer models.[7][11]

Conclusion

This compound (CB5) is a well-characterized inhibitor of FATP2, demonstrating potent activity in vitro and in vivo. Its ability to block the uptake of long-chain fatty acids and protect against lipotoxicity makes it a valuable research tool and a potential therapeutic candidate for metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists working in the field of fatty acid metabolism and drug discovery.

References

- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. medkoo.com [medkoo.com]

- 8. This compound | CAS 419547-11-8 | Cayman Chemical | Biomol.com [biomol.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to FATP2 Inhibition by Grassofermata in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibition of Fatty Acid Transport Protein 2 (FATP2) by the small molecule inhibitor, Grassofermata, with a specific focus on its effects in liver cells. FATP2 is a key protein involved in the transport and activation of long-chain fatty acids. Its role in hepatic lipid metabolism makes it a significant target for therapeutic intervention in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This compound has been identified as a specific, non-competitive inhibitor of FATP2, demonstrating potential in mitigating the cellular damage caused by lipid overload.

Core Concepts: FATP2 and this compound

Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27A) family, is highly expressed in the liver and kidney.[1][2] It functions as a bifunctional protein, facilitating the uptake of long-chain fatty acids across the plasma membrane and possessing very long-chain acyl-CoA synthetase (VLACS) activity.[3][4] Under conditions of lipid excess, elevated FATP2 expression and activity in hepatocytes contribute to intracellular lipid accumulation, leading to lipotoxicity, a process that can cause cellular dysfunction and programmed cell death (lipoapoptosis).[5][6]

This compound, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2.[5][7] It specifically targets the transport function of FATP2, thereby reducing the influx of fatty acids into cells.[8][9]

Quantitative Data: Inhibitory Potency and Kinetics

The efficacy of this compound has been quantified across various cell lines, demonstrating potent inhibition of FATP2-mediated fatty acid uptake. Its inhibitory concentration (IC50) is notably lower in cell types that model liver, intestine, muscle, and pancreas compared to adipocytes, which are the primary sites for safe lipid storage.[5][10] This suggests a therapeutic window for redirecting fatty acids away from non-adipose tissues.

Table 1: IC50 Values of this compound for Fatty Acid Uptake Inhibition

| Cell Line | Cell Type Model | FATP Expression | IC50 (μM) |

|---|---|---|---|

| HepG2 | Hepatocyte (Liver) | FATP2 | ~11 |

| Caco-2 | Enterocyte (Intestine) | FATP2 | ~11 |

| C2C12 | Myocyte (Muscle) | FATP2 | 10.6 |

| INS-1E | Pancreatic β-cell | FATP2 | 8.3 |

| Human Adipocytes | Adipocyte (Fat Tissue) | FATP1, FATP4 | 58.2 |

Data compiled from studies using the fluorescent fatty acid analog C₁-BODIPY-C₁₂.[5]

Kinetic analysis performed in HepG2 liver cells has confirmed that this compound acts as a non-competitive inhibitor of fatty acid transport.[5][10] This mechanism indicates that this compound does not bind to the same site as the fatty acid substrate but rather to a different site on FATP2, altering the protein's conformation and reducing its transport efficiency.[5]

Table 2: Kinetic Analysis of this compound in HepG2 Cells

| This compound (μM) | Substrate: C₁-BODIPY-C₁₂ (μM) | Inhibition Type |

|---|---|---|

| 1.25 - 15 | 2.5 - 10 | Non-competitive |

Kinetic studies demonstrate that this compound reduces the maximum velocity (Vmax) of fatty acid uptake without significantly changing the Michaelis constant (Km) of the substrate, a characteristic of non-competitive inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the inhibitory effects of this compound on FATP2.

Fatty Acid Uptake Assay

This assay quantifies the rate of fatty acid transport into cells and is used to determine the IC50 of inhibitors like this compound.

-

Cell Culture: HepG2 cells are cultured to confluence in 96-well, black-walled, clear-bottom plates.

-

Inhibitor Pre-incubation: Culture medium is replaced with serum-free, phenol-free media for two hours at 37°C. This compound, at various concentrations (e.g., 0-100 μM), is then added to the wells and incubated for one hour at 37°C.

-

Fatty Acid Uptake Measurement: The fluorescently labeled long-chain fatty acid analog, C₁-BODIPY-C₁₂ (e.g., at 5 μM), is added to each well. The uptake is allowed to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

-

Data Acquisition: The uptake process is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The intracellular fluorescence is measured using a fluorescence plate reader.

-

Analysis: The fluorescence intensity, corresponding to the amount of fatty acid taken up, is plotted against the inhibitor concentration. The IC50 value is calculated using a sigmoidal dose-response curve fit (e.g., using SigmaPlot or GraphPad Prism software).[5]

Lipoapoptosis Inhibition Assay

This protocol assesses the ability of this compound to protect liver cells from cell death induced by saturated fatty acids like palmitate.

-

Cell Seeding: HepG2 cells are grown to near confluence on glass coverslips or in culture plates.

-

Pre-treatment with Inhibitor: Cells are pre-incubated with a specific concentration of this compound (e.g., 10 μM) for two hours at 37°C.

-

Induction of Lipoapoptosis: Palmitic acid, complexed to bovine serum albumin (BSA), is added to the culture medium at a cytotoxic concentration (e.g., 100-500 μM) and incubated for 16-24 hours.

-

Assessment of Apoptosis: Cell death is quantified. This can be achieved by:

-

TUNEL Assay: For detecting DNA fragmentation, a hallmark of apoptosis.[11]

-

Western Blot: To measure the expression levels of endoplasmic reticulum (ER) stress markers like BiP and CHOP, which are induced by palmitate.[12]

-

Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3.

-

-

Analysis: The level of apoptosis in this compound-treated cells is compared to that in cells treated with palmitate alone to determine the protective effect.[5]

In Vivo Fatty Acid Absorption

This in vivo experiment evaluates the effect of this compound on the absorption of dietary fats from the intestine, providing insight into its systemic potential.

-

Animal Model: C57BL/6 mice are used.

-

Drug Administration: A cohort of mice is administered this compound orally by gavage. A control group receives the vehicle.

-

Fatty Acid Challenge: After a set time (e.g., 30 minutes) to allow for drug absorption, the mice are given an oral gavage of oleate (a long-chain fatty acid) uniformly labeled with a stable isotope, ¹³C.[5][10]

-

Sample Collection: Blood samples are collected at various time points post-gavage (e.g., 0, 30, 60, 120, 360 minutes).

-

Analysis: The amount of ¹³C-oleate in the blood serum is quantified using mass spectrometry. A reduction in the levels of circulating ¹³C-oleate in the this compound-treated group compared to the control group indicates inhibition of intestinal fatty acid absorption.[5]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental designs involved in this research.

Caption: FATP2 pathway and this compound's inhibitory action.

Caption: Experimental workflow for the fatty acid uptake assay.

Caption: Logical flow of this compound's therapeutic action.

References

- 1. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects ce" by Nipun Saini, Paul N. Black et al. [digitalcommons.unl.edu]

- 11. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

Grassofermata: A Technical Guide to its Function as a Fatty Acid Transport Protein 2 (FATP2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grassofermata is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long and very long-chain fatty acids. By selectively blocking FATP2, this compound has demonstrated significant potential in protecting cells from lipotoxicity, a condition characterized by cellular dysfunction and death due to excessive lipid accumulation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, intended for researchers and professionals in the fields of metabolic disease, oncology, and drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Function and Mechanism of Action

This compound functions as a potent and specific inhibitor of FATP2.[1][2] FATP2 is an integral membrane protein responsible for facilitating the transport of long-chain and very-long-chain fatty acids across the cell membrane.[1][2] The mechanism of inhibition by this compound has been characterized as non-competitive, indicating that it does not directly compete with fatty acids for the binding site on FATP2 but rather binds to an allosteric site, altering the protein's conformation and thereby inhibiting its transport function.[1][3] This targeted inhibition of fatty acid uptake is the primary mechanism through which this compound exerts its protective effects against lipotoxicity.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various cell lines, demonstrating its efficacy in inhibiting FATP2-mediated fatty acid uptake. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the fatty acid uptake, are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocyte | 17.0 ± 2.5 | Saini et al. |

| Caco-2 | Human Colorectal Adenocarcinoma | 13.5 ± 1.1 | Saini et al. |

| C2C12 | Mouse Myoblast | 10.6 | [2] |

| INS-1E | Rat Insulinoma | 8.3 | [2] |

| Human Adipocytes | Primary Adipocytes | 58.2 | [2] |

Experimental Protocols

Fatty Acid Uptake Assay

This protocol describes the methodology to quantify the inhibition of fatty acid uptake by this compound in a live cell-based assay.

Materials:

-

Cell line of interest (e.g., HepG2, Caco-2)

-

96-well microtiter plates

-

Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

-

This compound

-

Trypan Blue

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow to a confluent monolayer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the growth medium from the cells and wash with a suitable buffer (e.g., PBS).

-

Add the this compound dilutions to the respective wells and incubate for a specified period.

-

Prepare a solution of the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12).

-

Add the fluorescent fatty acid analog to all wells, including controls (no this compound).

-

Incubate for a defined period (e.g., 15 minutes) to allow for fatty acid uptake.

-

Add Trypan Blue solution to all wells to quench the extracellular fluorescence.

-

Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for C1-BODIPY-C12).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using appropriate software.

Palmitate-Induced Lipotoxicity Assay

This protocol outlines the procedure to assess the protective effect of this compound against cell death induced by the saturated fatty acid, palmitate.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Palmitic acid

-

Bovine Serum Albumin (BSA)

-

This compound

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining)

Procedure:

-

Prepare a stock solution of palmitate complexed with BSA.

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat the cells with varying concentrations of the palmitate-BSA complex in the presence or absence of different concentrations of this compound.

-

Incubate the cells for a specified duration (e.g., 24-48 hours).

-

Assess cell viability using a chosen method (e.g., MTT assay). For this, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

To assess apoptosis, use a caspase activity assay. Lyse the cells and add the caspase substrate. Measure the resulting luminescence or fluorescence.

-

Alternatively, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.

-

Compare the viability and apoptosis rates of cells treated with palmitate alone to those co-treated with this compound to determine its protective effect.

Signaling Pathways and Visualization

This compound's inhibition of FATP2 prevents the cellular uptake of excess fatty acids, thereby averting the initiation of downstream signaling cascades that lead to lipoapoptosis. The following diagrams illustrate the key pathways involved in palmitate-induced lipotoxicity, which are effectively blocked by this compound.

Conclusion

This compound represents a significant tool for researchers studying the roles of fatty acid transport in health and disease. Its specific, non-competitive inhibition of FATP2 provides a means to dissect the molecular mechanisms underlying lipotoxicity and to explore potential therapeutic strategies for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), and potentially certain types of cancer that are dependent on fatty acid metabolism. The data and protocols presented in this guide offer a foundational resource for the scientific community to further investigate the function and applications of this compound.

References

- 1. Saturated free fatty acid sodium palmitate-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Preliminary Report on the Efficacy and Mechanism of Action of Grassofermata

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Grassofermata (also known as CB5 or NAV-2729) is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids in various tissues.[1][2] This document provides a technical overview of the preliminary studies on this compound's efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The inhibition of fatty acid uptake in non-adipose tissues is a promising therapeutic strategy for preventing lipotoxicity associated with conditions like non-alcoholic fatty liver disease and type 2 diabetes.[2][3]

Mechanism of Action

This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[1][2][3] FATP2 is a bifunctional protein that facilitates the transport of long-chain fatty acids across the cell membrane and activates them through esterification with coenzyme A.[2] By inhibiting FATP2, this compound effectively reduces the intracellular accumulation of lipids in non-adipose tissues, thereby protecting cells from palmitate-induced lipoapoptosis (cell death caused by excess saturated fatty acids).[1][4] Studies have shown that this compound's inhibitory action is specific to long and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids, which are transported by diffusion.[1][2]

The proposed mechanism involves this compound binding to FATP2 in a manner that reduces its ability to transport fatty acids, without directly competing with the fatty acids for the active site. This non-competitive inhibition is a key characteristic of its action.[1][3] Furthermore, this compound has been identified as a dual inhibitor of Arf1/Arf6, with a more pronounced effect on Arf1.[5]

Quantitative Data Summary

The inhibitory efficacy of this compound has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Tissue Model | IC50 (µM) | Reference |

| INS-1E | Pancreatic β-cells | 8.3 | [1] |

| HepG2 | Hepatocytes (Liver) | Not specified, but effective in low µM range | [1][2] |

| Caco-2 | Enterocytes (Intestine) | Not specified, but effective in low µM range | [1][2] |

| C2C12 | Myocytes (Muscle) | 10.6 | [1] |

| Primary Human Adipocytes | Adipose Tissue | 58.2 | [1][2] |

Table 1: IC50 values of this compound for the inhibition of C1-BODIPY-C12 uptake in various cell lines.

The data indicates that this compound is a potent inhibitor of fatty acid uptake in cell lines modeling the pancreas, liver, intestine, and muscle, with IC50 values in the low micromolar range.[2] Its significantly lower potency in human adipocytes is considered advantageous, as it suggests that this compound may prevent lipotoxicity in metabolic organs like the liver, muscle, and pancreas by redirecting fat to be safely stored in adipose tissue.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

1. Fatty Acid Uptake Assay

-

Objective: To quantify the inhibition of fatty acid uptake by this compound in various cell lines.

-

Cell Lines: HepG2, Caco-2, C2C12, INS-1E, and primary human adipocytes.[1]

-

Reagents:

-

This compound (also referred to as CB5).

-

Fluorescent fatty acid analog: C1-BODIPY-C12 for long-chain fatty acid uptake, BODIPY FL-C16 for very-long-chain fatty acid uptake, and BODIPY FL-C5 for medium-chain fatty acid uptake.[1]

-

Cell culture media appropriate for each cell line.

-

-

Procedure:

-

Cells are seeded in appropriate culture plates and grown to a suitable confluency.

-

Cells are then treated with varying concentrations of this compound.

-

The fluorescent fatty acid analog (e.g., C1-BODIPY-C12) is added to the culture medium.

-

Following an incubation period, the cells are washed to remove any unincorporated fluorescent analog.

-

The intracellular fluorescence is measured using a fluorometer or by flow cytometry.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

2. In Vivo Fatty Acid Absorption Study in Mice

-

Objective: To assess the in vivo efficacy of this compound in reducing intestinal fat absorption.

-

Animal Model: C57BL/6 mice.[2]

-

Reagents:

-

Procedure:

-

Mice are administered this compound orally.[4]

-

Following the administration of the inhibitor, a dose of 13C-labeled oleate is given.

-

Blood samples are collected at various time points to measure the levels of the 13C label.

-

The reduction in the appearance of the 13C label in the blood of this compound-treated mice compared to a control group indicates the degree of inhibition of intestinal fat absorption.

-

3. Palmitate-Induced Lipotoxicity Assay

-

Objective: To determine the protective effect of this compound against cell death induced by high levels of saturated fatty acids.

-

Cell Lines: HepG2 and INS-1E cells.[4]

-

Reagents:

-

This compound.

-

Palmitic acid (a saturated long-chain fatty acid).[1]

-

Reagents for assessing cell viability (e.g., MTT assay) and apoptosis (e.g., caspase-3 activity assay).

-

-

Procedure:

-

Cells are co-treated with a high concentration of palmitic acid and varying concentrations of this compound.

-

After an incubation period, cell viability is assessed using a standard method like the MTT assay.

-

Markers of apoptosis, such as caspase-3 activation, are measured to quantify the extent of programmed cell death.

-

An increase in cell survival and a decrease in apoptotic markers in the presence of this compound indicate its protective effect against lipotoxicity.

-

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Fatty Acid Uptake Assay.

Conclusion

The preliminary studies on this compound demonstrate its potential as a specific inhibitor of FATP2-mediated fatty acid transport. Its efficacy in preventing lipid accumulation and subsequent lipotoxicity in cellular models of key metabolic tissues, coupled with its ability to reduce fat absorption in vivo, positions this compound as a valuable research tool and a potential therapeutic lead for metabolic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic properties and therapeutic potential.

References

- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

aGrassofermata: A Technical Guide to its Impact on Cellular Fatty Acid Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of aGrassofermata (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP2). athis compound presents a promising therapeutic target for mitigating lipotoxicity, a central factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document outlines the quantitative effects of athis compound on fatty acid uptake, details the experimental protocols used in its characterization, and visualizes its mechanism of action and physiological impact.

Quantitative Data Summary

The inhibitory effects of athis compound on fatty acid uptake have been quantified across various cell lines, demonstrating its potency and cell-type-specific efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of athis compound on Fatty Acid Uptake

| Cell Line | Model For | IC50 (µM) | Fatty Acid Analog Used | Reference |

| HepG2 | Hepatocytes | 8-11 | C1-BODIPY-C12 | [1][2] |

| Caco-2 | Enterocytes | 8-11 | C1-BODIPY-C12 | [1][2] |

| C2C12 | Myocytes | 10.6 | C1-BODIPY-C12 | [1] |

| INS-1E | Pancreatic β-cells | 8.3 | C1-BODIPY-C12 | [1] |

| Human Adipocytes | Adipocytes | 58.2 | C1-BODIPY-C12 | [1] |

Table 2: In Vivo Efficacy of athis compound in Mice

| Parameter | Treatment Group | Result | Time Point | Reference |

| 13C-Oleate Absorption | athis compound (300 mg/kg) | 37% reduction | 6 hours post-administration | [3] |

| Plasma Concentration | athis compound | 2.1±0.6 ng/µl | 0.5 hours | [3] |

| Plasma Concentration | athis compound | 3.4±0.7 ng/µl | 2 hours | [3] |

| Plasma Concentration | athis compound | 2.9±0.7 ng/µl | 6 hours | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of athis compound.

Cell Culture and Differentiation

-

HepG2 and Caco-2 Cells: Maintained in appropriate media and growth conditions as per standard cell culture protocols.

-

C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C and 5% CO2. For differentiation into myotubes, cells were plated at a density of 8x10^4 cells/well and switched to a differentiation medium (DMEM with 10% horse serum). Experiments were conducted after 96 hours of differentiation.[1]

-

INS-1E Pancreatic β-cells: Cultured under standard conditions.

-

Primary Human Adipocytes: Seeded in 96-well collagen-coated black/clear plates at a density of 2x10^5 cells/well and used for experiments after 96 hours.[1]

Fatty Acid Uptake Assay

This assay measures the rate of fatty acid influx into cells.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of athis compound for a specified period (e.g., 2 hours) at 37°C.

-

Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12, BODIPY-FL-C5, or BODIPY-FL-C16) to the cells and incubate for a short duration.

-

Fluorescence Measurement: Wash the cells to remove excess fatty acid analog and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of fatty acid uptake and determine the IC50 value of athis compound by plotting the uptake rate against the inhibitor concentration.

In Vivo Fatty Acid Absorption in Mice

This protocol assesses the effect of athis compound on the absorption of dietary fatty acids in a live animal model.

-

Animal Model: Use 10-week old C57BL/6 male mice.

-

Fasting: Fast the mice for 12 hours prior to the experiment.

-

Inhibitor Administration: Administer 300 mg/kg of athis compound prepared in flaxseed oil (or flaxseed oil alone as a control) via oral gavage.

-

Lipoprotein Lipase Inhibition: Inject mice with 500 mg/kg tyloxapol in PBS via intraperitoneal injection to inhibit the systemic uptake of fatty acids by lipoprotein lipase.

-

Labeled Fatty Acid Administration: One hour after athis compound administration, provide a bolus of flaxseed oil containing 500 mg/kg of 13C-oleate.

-

Sample Collection and Analysis: Collect blood samples at various time points to measure the plasma levels of 13C-oleate and athis compound.[1][3]

Lipoapoptosis Assay

This assay evaluates the protective effect of athis compound against fatty acid-induced cell death.

-

Cell Culture: Grow cells (e.g., human renal proximal tubule cells) to near confluence on glass coverslips.

-

Compound Incubation: Incubate the cells with experimental compounds, including athis compound, for 2 hours.

-

Palmitate Treatment: Add albumin-complexed palmitate (100 µM) to the cells and incubate for 16 hours at 37°C to induce lipoapoptosis.

-

Apoptosis Measurement: Measure apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

-

Microscopy: Quantify apoptotic cells using a fluorescence microscope. The operators should be blinded to the experimental conditions to prevent bias.[4]

Visualizations: Mechanism and Pathway

The following diagrams illustrate the mechanism of action of athis compound and its impact on cellular processes.

References

- 1. Fatty Acid Transport Protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid transport protein-2 inhibitor this compound/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Grassofermata Experimental Protocol for HepG2 Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating the effects of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), on human hepatoma (HepG2) cells. The provided methodologies are designed to assess this compound's impact on lipid accumulation, cell viability, and fatty acid uptake, which are critical parameters in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Core Applications

-

Inhibition of Fatty Acid-Induced Lipotoxicity: this compound protects HepG2 cells from palmitic acid-induced lipid accumulation and subsequent cell death.

-

Modulation of Fatty Acid Uptake: this compound effectively blocks the transport of long-chain fatty acids into HepG2 cells.

-

Investigation of FATP2-Mediated Pathways: These protocols can be utilized to study the role of FATP2 in various cellular processes and to screen for other FATP2 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound in HepG2 and other relevant cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 for C1-BODIPY-C12 Uptake | HepG2 | 8-11 µM | [1][2] |

| IC50 for C1-BODIPY-C12 Uptake | Caco-2 | 8-11 µM | [1][2] |

| IC50 for C1-BODIPY-C12 Uptake | C2C12 | 10.6 µM | [1] |

| IC50 for C1-BODIPY-C12 Uptake | INS-1E | 8.3 µM | [1] |

| IC50 for C1-BODIPY-C12 Uptake | Human Adipocytes | 58.2 µM | [1] |

| Mechanism of Inhibition | HepG2 | Non-competitive | [1][2] |

Experimental Protocols

HepG2 Cell Culture

Objective: To maintain and propagate HepG2 cells for subsequent experiments.

Materials:

-

HepG2 cells (ATCC, HB-8065)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at the desired density.

Palmitic Acid-Induced Lipotoxicity Model

Objective: To establish an in vitro model of lipotoxicity in HepG2 cells using palmitic acid (PA).

Materials:

-

HepG2 cells

-

Palmitic acid (PA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

Protocol:

-

Prepare a stock solution of PA conjugated to BSA.

-

Seed HepG2 cells in 96-well plates at a density of 8 x 10^4 cells/well and allow them to attach overnight.[2]

-

Replace the culture medium with fresh medium containing varying concentrations of PA (e.g., 0-500 µM) with or without this compound (e.g., 0-50 µM).[1]

-

Incubate the cells for 24 hours before proceeding with downstream assays.[1][2]

Assessment of Intracellular Lipid Accumulation (Nile Red Staining)

Objective: To quantify the accumulation of intracellular lipid droplets in HepG2 cells.

Materials:

-